![molecular formula C8H16N2O B14396470 4-[(E)-(4-Aminobutylidene)amino]butanal CAS No. 87556-54-5](/img/structure/B14396470.png)
4-[(E)-(4-Aminobutylidene)amino]butanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(4-Aminobutylidene)amino]butanal is an organic compound that features both an aldehyde group and an imine group
准备方法
Synthetic Routes and Reaction Conditions
4-[(E)-(4-Aminobutylidene)amino]butanal can be synthesized through a multi-step process involving the reaction of 4-aminobutanal with butylamine under specific conditions. The reaction typically involves the formation of an imine intermediate, which is then stabilized to form the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the imine formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
4-[(E)-(4-Aminobutylidene)amino]butanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-[(E)-(4-Aminobutylidene)amino]butanoic acid.
Reduction: 4-[(E)-(4-Aminobutyl)amino]butanal.
Substitution: Various substituted imines depending on the nucleophile used.
科学研究应用
4-[(E)-(4-Aminobutylidene)amino]butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving imine and aldehyde groups.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(E)-(4-Aminobutylidene)amino]butanal involves its reactivity with nucleophiles and electrophiles. The imine group can act as an electrophile, reacting with nucleophiles to form various adducts. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield different products. These reactions are facilitated by the electron-withdrawing nature of the imine group, which makes the aldehyde carbon more susceptible to nucleophilic attack.
相似化合物的比较
Similar Compounds
4-Aminobutanal: Lacks the imine group, making it less reactive in certain types of reactions.
Butylamine: Contains only the amine group, lacking the aldehyde functionality.
4-[(E)-(4-Aminobutyl)amino]butanal: Similar structure but with a reduced imine group.
Uniqueness
4-[(E)-(4-Aminobutylidene)amino]butanal is unique due to the presence of both an imine and an aldehyde group, allowing it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
属性
CAS 编号 |
87556-54-5 |
|---|---|
分子式 |
C8H16N2O |
分子量 |
156.23 g/mol |
IUPAC 名称 |
4-(4-aminobutylideneamino)butanal |
InChI |
InChI=1S/C8H16N2O/c9-5-1-2-6-10-7-3-4-8-11/h6,8H,1-5,7,9H2 |
InChI 键 |
MEDMNKWJAUNQMT-UHFFFAOYSA-N |
规范 SMILES |
C(CC=NCCCC=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


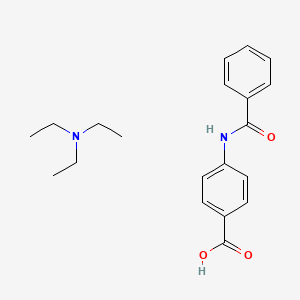
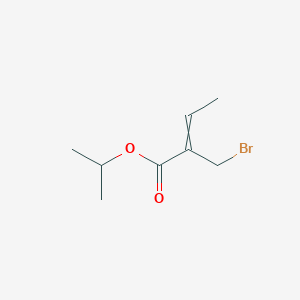
![5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine](/img/structure/B14396401.png)
![2'-Ethoxy-5-hydroxy-4',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14396414.png)
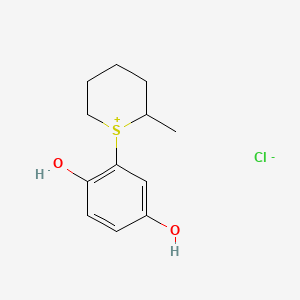
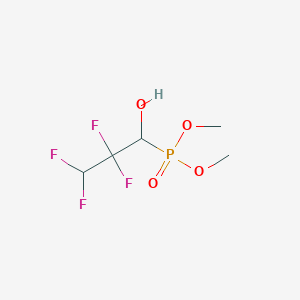
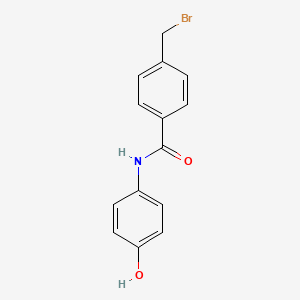
![N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide](/img/structure/B14396440.png)
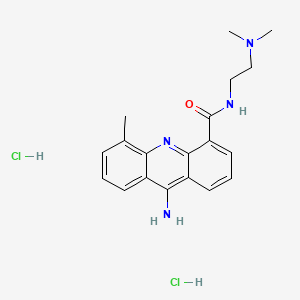
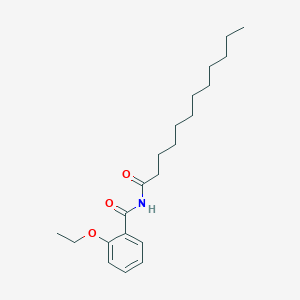
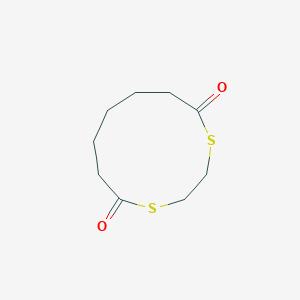
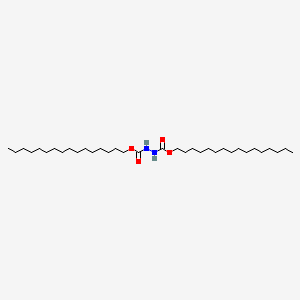
![2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane](/img/structure/B14396462.png)
![Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane](/img/structure/B14396464.png)
